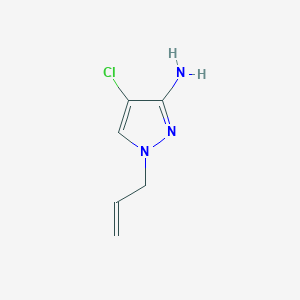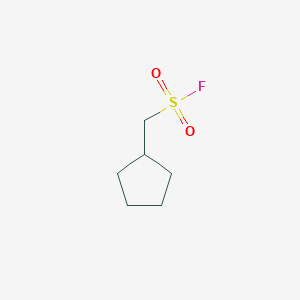
1-Bromo-2-styrylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-styrylbenzene is an organic compound with the molecular formula C14H11Br It is a derivative of benzene, where a bromine atom and a styryl group are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-styrylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-styrylbenzene. Under a nitrogen atmosphere, this compound (6 mmol) is added to 100 mL of dry tetrahydrofuran (THF) and stirred at -78°C for 10 minutes. After cooling, 1.6M n-butyllithium (6 mmol) is added dropwise .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination reactions using bromine and suitable catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-styrylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Aplicaciones Científicas De Investigación
1-Bromo-2-styrylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound is studied for its potential use in developing fluorescent probes for detecting amyloid plaques in Alzheimer’s disease.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-styrylbenzene exerts its effects involves its interaction with specific molecular targets. For example, in biological applications, it may bind to amyloid plaques, allowing for their detection through fluorescence. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to the benzene ring.
Styrene: A compound with a vinyl group attached to the benzene ring, lacking the bromine atom.
1-Bromo-4-styrylbenzene: A positional isomer with the bromine atom attached at the para position relative to the styryl group.
Propiedades
Fórmula molecular |
C14H11Br |
|---|---|
Peso molecular |
259.14 g/mol |
Nombre IUPAC |
1-bromo-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11Br/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
Clave InChI |
FRBANDMAHCQSMS-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Br |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
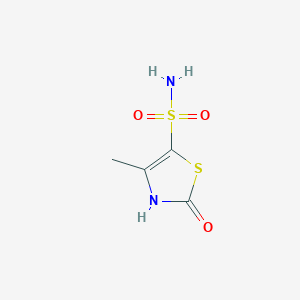
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)

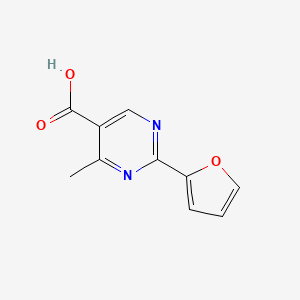
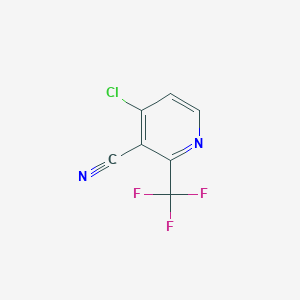
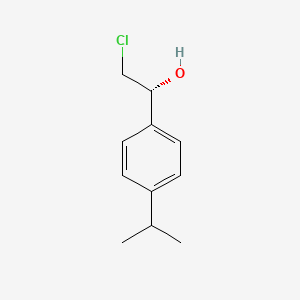
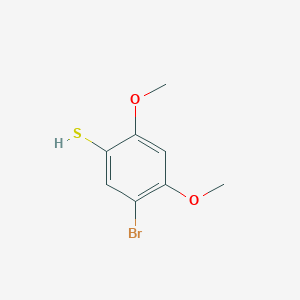

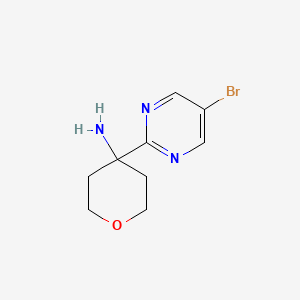
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)
